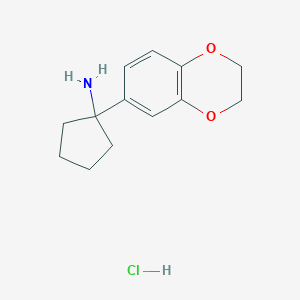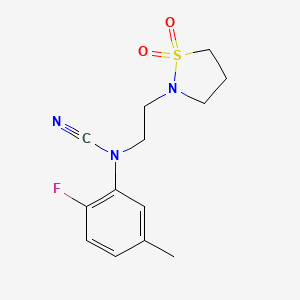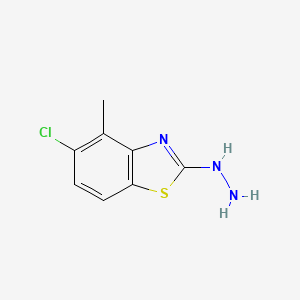
Capmatinib HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capmatinib Hydrochloride, sold under the brand name Tabrecta, is an anticancer medication used primarily for the treatment of metastatic non-small cell lung cancer. This compound targets tumors with mutations that lead to the exon 14 skipping of the MET gene, which codes for the hepatocyte growth factor receptor . Capmatinib Hydrochloride is a kinase inhibitor that blocks the action of an abnormal protein that signals cancer cells to multiply, thereby slowing or stopping the spread of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: Capmatinib Hydrochloride is synthesized through a multi-step process involving the formation of various intermediates. The synthesis typically involves the following steps:
- Formation of the quinoline intermediate.
- Coupling of the quinoline intermediate with an imidazole derivative.
- Introduction of the fluorine atom to the benzamide structure.
- Final coupling and purification steps to obtain Capmatinib Hydrochloride .
Industrial Production Methods: The industrial production of Capmatinib Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-performance liquid chromatography (HPLC) for purification.
- Controlled reaction conditions such as temperature, pressure, and pH to maximize yield.
- Use of specific catalysts and reagents to facilitate the reactions .
化学反应分析
Types of Reactions: Capmatinib Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products .
科学研究应用
Capmatinib Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various targets.
Biology: Used to study the role of the MET gene in cell signaling and cancer progression.
Medicine: Used in clinical trials for the treatment of various cancers, including non-small cell lung cancer.
Industry: Used in the development of new anticancer therapies and diagnostic tools
作用机制
Capmatinib Hydrochloride exerts its effects by inhibiting the phosphorylation of both wild-type and mutant variants of the c-Met receptor tyrosine kinase. This inhibition prevents the c-Met-mediated phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation and survival of c-Met-dependent tumor cells . The primary molecular target of Capmatinib Hydrochloride is the hepatocyte growth factor receptor, which plays a crucial role in cell growth, motility, and differentiation .
相似化合物的比较
Crizotinib: Another MET inhibitor used for the treatment of non-small cell lung cancer.
Cabozantinib: A multi-kinase inhibitor that targets MET, VEGFR, and other kinases.
Tepotinib: A selective MET inhibitor used for the treatment of non-small cell lung cancer.
Comparison: Capmatinib Hydrochloride is unique in its high selectivity for the MET receptor and its ability to inhibit both wild-type and mutant variants. Compared to Crizotinib and Cabozantinib, Capmatinib Hydrochloride has shown superior efficacy in preclinical models and clinical trials, particularly in patients with MET exon 14 skipping mutations .
属性
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXRCLAAKZSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)

![3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2662292.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)

![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2662297.png)
![8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)



![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662311.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride](/img/structure/B2662313.png)
